molecular formula C7H9NO3 B1282774 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid CAS No. 89006-96-2

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B1282774
CAS No.: 89006-96-2
M. Wt: 155.15 g/mol
InChI Key: ZVOZWIXEPNCJFY-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid: is a heterocyclic organic compound containing an oxazole ring substituted with a propan-2-yl group at the 5-position and a carboxylic acid group at the 4-position

Scientific Research Applications

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the biological activity of oxazole derivatives and their interactions with biological targets.

    Industrial Applications: It can be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-amino-2-methylpropanol with diethyl oxalate, followed by cyclization and subsequent oxidation to form the oxazole ring. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of oxazole-4-carboxylic acid derivatives.

    Reduction: Formation of saturated oxazole derivatives.

    Substitution: Formation of various substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3-oxazole-4-carboxylic acid
  • 5-Ethyl-1,3-oxazole-4-carboxylic acid
  • 5-Phenyl-1,3-oxazole-4-carboxylic acid

Uniqueness

5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

5-propan-2-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)8-3-11-6/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOZWIXEPNCJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542034
Record name 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89006-96-2
Record name 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 5-(1-methylethyl)-1,3-oxazole-4-carboxylate (0.55 g) in methanol (10 ml) was added sodium hydroxide (10 ml) and the mixture stirred at 20° C. for 18 h. The solvent was removed in vacuo and the residue dissolved in water (10 ml) then acidified using 2M hydrochloric acid. The mixture was concentrated until precipitation commenced when the mixture was extracted with ethyl acetate, dried over sodium sulphate and evaporated to give the title compound (0.45 g) as a yellow solid.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

23.1 g of 5-isopropyl-4-methoxycarbonyloxazole are dissolved in a mixture of 200 ml of methanol and 200 ml of water, and 15.3 g of potassium hydroxide are added thereto. The mixture is stirred at room temperature over night, and condensed under reduced pressure to remove methanol. The residue is dissolved in water and the aqueous solution is adjusted to pH 2-3 with conc. hydrochloric acid. Said solution is extracted with ethyl acetate, and the extract is washed with water, dried and then evaporated to remove solvent. 18 g of 5-isopropyl-4-oxazolecarboxylic acid are obtained. Yield: 85.3%.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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